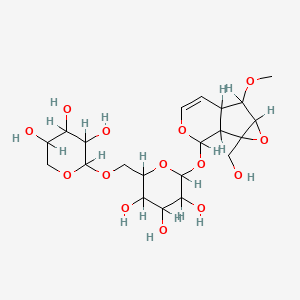
Karsoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Karsoside is an iridoid glycoside, found in a wide variety of plants and some animals. It is from aerial parts of Scrophularia ilwensis.
Aplicaciones Científicas De Investigación
Chemical Properties of Karsoside
This compound is classified as an iridoid glycoside. Iridoids are known for their complex structures and biological activities. The structure of this compound allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.
Pharmacological Applications
-
Anti-Inflammatory Effects
- This compound exhibits significant anti-inflammatory properties. Studies have shown that extracts from Scrophularia species containing this compound can inhibit pro-inflammatory mediators, thereby reducing inflammation in various animal models . This effect is attributed to the modulation of cytokine production and the inhibition of cyclooxygenase enzymes.
-
Anticancer Activity
- Research indicates that this compound has potential anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . Additionally, animal studies have shown reduced tumor size and weight following treatment with this compound-rich extracts .
-
Antidiabetic Properties
- This compound has been associated with hypoglycemic effects, making it a candidate for diabetes management. In experimental models, it has been shown to lower blood glucose levels by inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase . This suggests its potential use as a natural therapeutic agent for diabetes.
- Hepatoprotective Effects
Anti-Inflammatory Activity
A study investigated the effects of this compound-rich extracts from Scrophularia species on carrageenan-induced edema in rats. The results indicated a significant reduction in paw swelling, suggesting effective anti-inflammatory action mediated by both early and late-phase inflammatory responses .
Anticancer Efficacy
In another study focused on breast cancer, mice treated with an ethanolic extract containing this compound showed a marked decrease in tumor size compared to control groups. The extract influenced several apoptotic pathways, highlighting its potential as an adjunct therapy in cancer treatment .
Diabetes Management
Research involving diabetic rats demonstrated that administration of this compound resulted in improved glycemic control and reduced levels of advanced glycation end products (AGEs), which are harmful compounds formed during diabetes . These findings support the compound's role in managing diabetes-related complications.
Summary Table of Applications
Propiedades
Número CAS |
149155-50-0 |
|---|---|
Fórmula molecular |
C21H32O14 |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
2-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O14/c1-29-16-7-2-3-30-18(10(7)21(6-22)17(16)35-21)34-20-15(28)13(26)12(25)9(33-20)5-32-19-14(27)11(24)8(23)4-31-19/h2-3,7-20,22-28H,4-6H2,1H3 |
Clave InChI |
LOKOJGZZDJOXCS-ZFNMWNHGSA-N |
SMILES |
COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
SMILES canónico |
COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6'-O-(beta-D-xylopyranosyl)methylcatalpol karsoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















